Copper arsenate

Descripción general

Descripción

Copper arsenate, also known as copper (II) arsenate or cupric arsenate, is a chemical compound with the formula Cu₃(AsO₄)₂. This inorganic compound is commonly used in wood preservatives, fungicides, and pesticides. It appears as an olive-green or greyish-white powder that is insoluble in water and acetic acid but soluble in mineral acids and ammonia. This compound is known for its toxic properties, which make it effective in protecting wood from fungi and insects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Copper arsenate is typically synthesized by reacting arsenic acid with copper (II) hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product: [ \text{2H₃AsO₄ + 3Cu(OH)₂ → Cu₃(AsO₄)₂ + 6H₂O} ]

Industrial Production Methods: In industrial settings, this compound is produced by adding a solution of soluble arsenate to a copper sulfate solution. The pH is controlled between 1.8 to 2.2 to precipitate impurities. The copper and arsenic-containing solution is then neutralized with an alkaline substance to a pH of 3.5 to 5.0, resulting in the precipitation of this compound .

Análisis De Reacciones Químicas

Types of Reactions: Copper arsenate undergoes various chemical reactions, including:

Oxidation: When exposed to high temperatures, this compound decomposes, emitting toxic arsenic fumes.

Reduction: this compound can be reduced in the presence of reducing agents.

Substitution: It can react with other compounds to form different arsenates.

Common Reagents and Conditions:

Oxidation: High temperatures.

Reduction: Reducing agents like hydrogen or carbon monoxide.

Substitution: Reactions with other metal salts.

Major Products:

Oxidation: Arsenic oxides.

Reduction: Copper metal and arsenic.

Substitution: Formation of other metal arsenates

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Wood Preservation

Copper arsenate is primarily used to treat timber, especially for outdoor structures such as fences, playground equipment, and marine pilings. Its effectiveness against wood-boring insects and fungal decay has made it a standard choice in the industry. However, due to health concerns regarding arsenic exposure, its use has become restricted in many countries since the early 2000s . -

Environmental Studies

Research has focused on the environmental impact of CCA-treated wood. Studies indicate that leaching of arsenic and chromium from treated wood can contaminate soil and water sources, posing risks to human health and ecosystems. For instance, a study highlighted the bioaccumulation of arsenic in aquatic organisms exposed to contaminated environments . -

Health Risk Assessments

Numerous studies have evaluated the health risks associated with exposure to CCA-treated wood. Research has shown potential dermal absorption of arsenic from residues on treated surfaces, raising concerns about long-term exposure effects among workers and residents near treated structures . Clinical manifestations of arsenic toxicity have been documented, emphasizing the need for continuous monitoring of individuals with historical exposure . -

Remediation Technologies

Innovative remediation technologies are being explored to mitigate the environmental impacts of CCA-treated wood. Techniques such as pyrolysis have been investigated to convert CCA-treated wood into biochar, which can retain heavy metals while reducing their leachability . This process not only addresses waste disposal issues but also provides a potential method for recovering valuable materials.

Case Studies

Regulatory Status

Due to health concerns associated with this compound, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have imposed restrictions on its use since 2003. CCA-treated wood is no longer permitted for residential applications such as decks or playgrounds; however, existing structures may remain in use under specific guidelines .

Mecanismo De Acción

Copper arsenate exerts its effects primarily through its toxic properties. The copper component protects wood against decay, fungi, and bacteria, while the arsenic acts as an insecticidal component, providing protection from wood-attacking insects. The compound binds to the wood’s cellulose and lignin, making it resistant to microbial and insect attacks .

Comparación Con Compuestos Similares

Copper arsenate can be compared with other similar compounds such as:

Chromated this compound (CCA): Contains chromium, copper, and arsenic. Used as a wood preservative but has raised environmental concerns.

Alkaline Copper Quaternary (ACQ): Contains copper and quaternary ammonium compounds. Less toxic alternative to this compound.

Copper Azole (CA): Contains copper and azole compounds. Another less toxic alternative to this compound.

Uniqueness: this compound is unique due to its high toxicity, which makes it highly effective as a wood preservative and pesticide. this also raises significant environmental and health concerns .

Actividad Biológica

Copper arsenate, a compound commonly used in agriculture and wood preservation, has garnered attention due to its biological activity and potential health risks. This article delves into the biological mechanisms, toxicological effects, and environmental implications of this compound, supported by various studies and case analyses.

Chemical Composition and Properties

This compound is primarily composed of copper (Cu) and arsenic (As), often found in the form of Cu₃(AsO₄)₂. It is utilized in various applications, including as an insecticide, herbicide, and fungicide. The compound's effectiveness stems from its ability to disrupt biological processes in pests while posing significant risks to human health and the environment.

-

Mechanism of Toxicity :

- Copper ions can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage. This oxidative stress is linked to various pathophysiological conditions, including liver damage and hemolytic anemia .

- Arsenic disrupts ATP production by inhibiting key enzymes in the citric acid cycle and uncoupling oxidative phosphorylation, resulting in decreased mitochondrial respiration and energy production .

- Metallothionein Induction :

- Gene Expression Alteration :

Acute and Chronic Toxicity

- The LD50 value for this compound is reported at approximately 2147 mg/kg in rats, indicating its potential lethality at high doses . Chronic exposure has been linked to various health issues, including carcinogenic effects classified as Group 1 by IARC .

Environmental Impact

- This compound-treated wood has been shown to leach toxic metals into soil and water systems, posing risks to both terrestrial and aquatic ecosystems. Studies have demonstrated significant arsenic accumulation in plants grown near CCA-treated wood .

Leaching Studies

- A study conducted on CCA-treated hardwood poles in Malaysia highlighted long-term leaching effects under humid tropical conditions. The research indicated that significant amounts of arsenic were released into the environment over time, raising concerns about soil and water contamination .

Health Risk Assessments

- The Minnesota Arsenic Study (MARS) found that children exposed to CCA-treated environments accumulated arsenic at higher rates than adults, emphasizing the vulnerability of developing organ systems to toxic exposures .

Data Tables

| Parameter | Value |

|---|---|

| LD50 (Oral, Rat) | 2147 mg/kg |

| Carcinogenic Classification | IARC Group 1 |

| Common Uses | Insecticide, Herbicide |

| Environmental Impact | Soil & Water Contamination |

Propiedades

IUPAC Name |

tricopper;diarsorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2AsH3O4.3Cu/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;;/q;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKYSWCFUYJGIQA-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

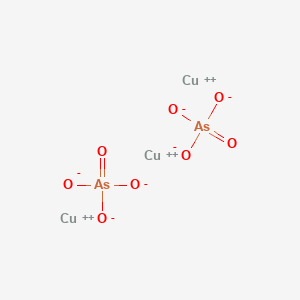

Canonical SMILES |

[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Cu+2].[Cu+2].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

As2Cu3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30894196 | |

| Record name | Copper Arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light blue, blue, or bluish green solid; [Hawley] Blue-green to blue insoluble powder; [Ullmann] | |

| Record name | Copper arsenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9287 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7778-41-8, 10103-61-4, 29871-13-4 | |

| Record name | Copper arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic acid (H3AsO4), copper salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010103614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper Arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arsenic acid, copper(2+) salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC ARSENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EV78GZO3YS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.